BenchChemオンラインストアへようこそ!

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

Adenosine A1 receptor Radioligand binding Structure-activity relationship

N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide (CAS 478813-75-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a][1,3,5]triazin-4-yl)amine (ITA) class. This compound features a fused imidazo-triazine core substituted at N-4 with a benzamide moiety, a 7-methyl group, and a 2-phenyl ring.

Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
CAS No. 478813-75-1
Cat. No. B12939332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide
CAS478813-75-1
Molecular FormulaC19H15N5O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)N=C(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N5O/c1-13-12-24-18(20-13)21-16(14-8-4-2-5-9-14)22-19(24)23-17(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22,23,25)
InChIKeyCQGMFKIUPNACMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide (CAS 478813-75-1): Chemical Identity and Pharmacological Classification


N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide (CAS 478813-75-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a][1,3,5]triazin-4-yl)amine (ITA) class [1]. This compound features a fused imidazo-triazine core substituted at N-4 with a benzamide moiety, a 7-methyl group, and a 2-phenyl ring. Pharmacologically, it was designed and characterized as a selective adenosine A1 receptor (A1AR) antagonist within a focused library of N-acyl ITAs [1]. The compound has been deposited in ChEMBL (CHEMBL146479) and curated in BindingDB (BDBM50120759), where radioligand displacement data against human and bovine adenosine receptor subtypes have been catalogued [2].

Why Generic Imidazo[1,2-a][1,3,5]triazine Substitution Fails for N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide (478813-75-1)


Within the ITA class, minute structural modifications at the N-4 position produce profound shifts in adenosine receptor subtype selectivity and affinity. The benzamide-bearing compound (target) exhibits a unique bovine A1 Ki of 27.2 nM, while the structurally analogous N-alkyl derivative 1-[(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amino]acetone (7j) achieves a 2.3-fold higher affinity (Ki = 12 nM) at the same receptor [1]. More critically, substitution with smaller N-acyl groups (e.g., cyclopentanecarboxamide) yields a >15-fold drop in A3 affinity [2]. In the class-level context, the selectivity window between A1 and A2A/A3 subtypes is highly dependent on the N-4 substituent, meaning that simple interchange of ITA analogs without considering these steep structure–activity relationships can lead to loss of target engagement or introduction of off-target liabilities [1]. Therefore, generic replacement based solely on the imidazo-triazine scaffold is scientifically unsound.

Quantitative Differentiation Evidence for N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide Versus Closest ITA Analogs


A1 Receptor Affinity: Benzamide vs. Optimal N-Alkyl Analog (7j) in Bovine Cortex

The target benzamide derivative produces a Ki of 27.2 nM at the bovine adenosine A1 receptor, compared to 12 nM for the most potent ITA in the series, compound 7j (1-[(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amino]acetone). While compound 7j shows superior A1 affinity, the target compound's balanced profile may be advantageous in assays where extreme potency needs to be tempered by receptor occupancy considerations [1]. Both compounds were evaluated in the same bovine cortical membrane assay using [3H]CHA displacement [1].

Adenosine A1 receptor Radioligand binding Structure-activity relationship

A1 Selectivity Over A2A: Species-Dependent Selectivity Window

The target compound exhibits a large selectivity gap between A1 and A2A receptors. Human A2A Ki exceeds 10,000 nM, whereas the human A1 Ki is 350 nM, yielding an A1/A2A selectivity ratio of at least 29-fold [1]. In the bovine system, the A1 Ki is 27.2 nM; while exact bovine A2A data for this specific compound are not reported, the class trend shows that most N-acyl ITAs retain >10,000 nM A2A Ki values, suggesting an even larger selectivity window [2]. This selectivity profile contrasts with some xanthine-based A1 antagonists that often retain measurable A2A affinity.

Adenosine A2A receptor Subtype selectivity Off-target profiling

A3 Receptor Affinity: Significant but Distinguishable from the Primary A1 Target

The benzamide analog demonstrates a human A3 Ki of 3 nM and a bovine A3 Ki of 11.8 nM, indicating notable A3 affinity alongside its A1 activity [1]. In contrast, the structurally related cyclopentanecarboxamide ITA shows a bovine A3 Ki of 410 nM, representing a 35-fold weaker interaction [2]. However, the optimal A1-selective analog 7j exhibits A3 Ki >10,000 nM, meaning the target compound possesses a fundamentally different polypharmacological profile that may be exploited for dual A1/A3 targeting applications but must be accounted for in studies requiring strict A1 selectivity [3].

Adenosine A3 receptor Binding affinity Receptor selectivity

Species Ortholog Variability: Bovine vs. Human A1 Affinity Gap

The target compound displays a marked species difference in A1 affinity: 27.2 nM in bovine cortical membranes versus 350 nM in human A1 preparations, representing a 12.9-fold gap [1]. This contrasts with compound 7j, which was reported to have a bovine A1 Ki of 12 nM but for which human data are unavailable in the primary literature, making cross-species extrapolation unreliable [2]. The quantitative species divergence of the benzamide analog is experimentally documented, providing a concrete correction factor (12.9×) for translating bovine screening data to human target engagement predictions.

Species difference Translational pharmacology Assay selection

Patent Landscape: Imidazotriazine Carbonitrile Kinase Inhibitor Family Differentiation

The target benzamide is structurally distinct from the imidazotriazinecarbonitrile series claimed in US-8940736-B2, which are described as kinase inhibitors with a carbonitrile substituent at the triazine ring . While both series share the imidazo[1,2-a][1,3,5]triazine scaffold, the target compound's benzamide N-4 substitution and absence of a carbonitrile group place it in the adenosine receptor antagonist chemical space rather than the kinase inhibitor space. This structural divergence ensures that procurement of the benzamide ITA does not overlap with freedom-to-operate concerns associated with kinase-targeted imidazotriazines.

Patent analysis Chemical series Kinase inhibitors

Optimal Procurement and Application Scenarios for N-(7-Methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide (478813-75-1)


Dual A1/A3 Adenosine Receptor Pharmacological Tool in Neuroprotection and Inflammation Models

The compound's dual affinity for human A1 (Ki = 350 nM) and A3 (Ki = 3 nM) receptors positions it as a multi-target tool for investigating adenosine-mediated neuroprotection and anti-inflammatory pathways where simultaneous A1 and A3 engagement is hypothesized to be synergistic [1]. Researchers can use the documented 12.9-fold bovine-to-human correction factor to bridge in vitro bovine data to in vivo human target predictions.

Chemical Probe for Profiling Species-Dependent Adenosine Receptor Pharmacology

With experimentally determined bovine A1 Ki = 27.2 nM and human A1 Ki = 350 nM, this compound serves as a calibrated probe for assessing species ortholog differences in adenosine receptor drug discovery programs [2]. The ~13-fold affinity gap provides a benchmark for normalizing cross-species assay data when screening ITA-series compounds.

Selectivity Benchmarking Against A2A Receptors in Cardiovascular Safety Screens

The confirmed >29-fold selectivity over human A2A receptors (A2A Ki > 10,000 nM) makes this compound suitable for use as an A1-preferring antagonist control in assays designed to de-risk A2A-mediated cardiovascular effects [3]. Its selectivity window offers a defined margin for interpreting functional readouts involving heart rate or coronary flow.

Negative Control for Kinase-Targeted Imidazotriazine Libraries

Unlike the kinase-inhibiting imidazotriazinecarbonitriles (US-8940736-B2), this benzamide derivative engages adenosine GPCRs rather than kinases . It can be included as a specificity control in screening cascades to confirm that observed cellular phenotypes arise from kinase inhibition rather than off-target adenosine receptor modulation by structurally related impurities or degradation products.

Quote Request

Request a Quote for N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.